5-((4-((5-Bromothiophen-2-yl)methyl)piperazin-1-yl)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is a complex organic compound that features a quinoline core, a piperazine ring, and a brominated thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the brominated thiophene: This can be achieved by brominating thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the piperazine ring: The brominated thiophene is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazinyl-thiophene intermediate.
Formation of the quinoline core: The final step involves the coupling of the piperazinyl-thiophene intermediate with a quinoline derivative, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders or infections.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the piperazine ring may interact with various receptors or enzymes. The brominated thiophene moiety can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler brominated thiophene derivative used in organic synthesis.
2-Acetyl-5-bromothiophene: Another brominated thiophene compound with applications in material science.
Uniqueness
5-[[4-[(5-Bromo-2-thienyl)methyl]-1-piperazinyl]methyl]-8-quinolinol is unique due to its combination of a quinoline core, a piperazine ring, and a brominated thiophene moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C19H20BrN3OS |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
5-[[4-[(5-bromothiophen-2-yl)methyl]piperazin-1-yl]methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H20BrN3OS/c20-18-6-4-15(25-18)13-23-10-8-22(9-11-23)12-14-3-5-17(24)19-16(14)2-1-7-21-19/h1-7,24H,8-13H2 |
InChI Key |
IGQDXULFXLMQOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C3C=CC=NC3=C(C=C2)O)CC4=CC=C(S4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.